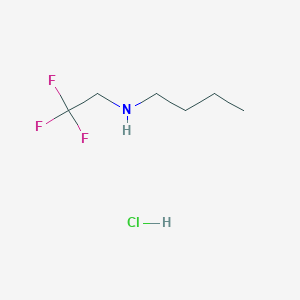

Butyl(2,2,2-trifluoroethyl)amine hydrochloride

Overview

Description

Butyl(2,2,2-trifluoroethyl)amine hydrochloride, also known as trifluoroethylbutylamine or BTFEA, is a chemical compound with the molecular formula C6H13ClF3N. It is used as a reagent in the synthesis of arachidonylethanolamide analogs, which show affinity for CB1 and CB2 cannabinoid receptors .

Synthesis Analysis

An iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . This one-pot N–H insertion reaction is conducted via cascade diazotization/ N-trifluoroethylation reactions .Molecular Structure Analysis

The molecular structure of Butyl(2,2,2-trifluoroethyl)amine hydrochloride consists of 6 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, and 1 nitrogen atom. The molecular weight of this compound is 191.62 g/mol.Chemical Reactions Analysis

The chemical reactions involving Butyl(2,2,2-trifluoroethyl)amine hydrochloride are primarily N-trifluoroethylation reactions . These reactions are conducted via cascade diazotization/ N-trifluoroethylation reactions .Physical And Chemical Properties Analysis

Butyl(2,2,2-trifluoroethyl)amine hydrochloride is a white to light yellow crystalline powder . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications

Organic Synthesis

“Butyl(2,2,2-trifluoroethyl)amine hydrochloride” is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of organic compounds, contributing to the development of new materials and pharmaceuticals.

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various pharmaceuticals, contributing to the development of new drugs and treatments.

Agrochemicals

“Butyl(2,2,2-trifluoroethyl)amine hydrochloride” is also used in the production of agrochemicals . These chemicals are essential for protecting crops from pests and diseases, and for promoting growth.

Dyestuff

In the dyestuff industry, this compound is used as a raw material and intermediate . It contributes to the production of a wide range of dyes used in textiles, paper, leather, and other industries.

Derivatization of Aqueous Carboxylic Acids

This compound has been used in the derivatization of aqueous carboxylic acids to the corresponding 2,2,2-trifluoroethylamide derivative . This process is important in analytical chemistry for the detection and quantification of carboxylic acids.

Determination of Non-Steroid Anti-Inflammatory Drug Residues

“Butyl(2,2,2-trifluoroethyl)amine hydrochloride” has been used in the determination of ibuprofen, a non-steroid anti-inflammatory drug (NSAID), residue in surface and wastewater samples . This is crucial in environmental monitoring and public health.

Mechanism of Action

Safety and Hazards

Butyl(2,2,2-trifluoroethyl)amine hydrochloride is considered hazardous . It is highly flammable and harmful if swallowed or inhaled . It can cause severe skin burns, eye damage, and serious eye damage . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Relevant Papers The most relevant paper retrieved is “Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution” published in RSC Advances . This paper discusses the development of an iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source .

properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N.ClH/c1-2-3-4-10-5-6(7,8)9;/h10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLMUMIQZZHYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]acetonitrile](/img/structure/B1438858.png)

![1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438861.png)

![1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1438865.png)

![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide](/img/structure/B1438867.png)

![1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438868.png)

![(3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone](/img/structure/B1438869.png)

![6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1438871.png)